molecular formula C16H15F3O3 B6384567 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol CAS No. 1261900-99-5

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384567
CAS No.: 1261900-99-5
M. Wt: 312.28 g/mol
InChI Key: AXPQTJJHVGACQS-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of ethoxy, methyl, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-2-methylphenol and trifluoromethoxybenzene as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Reaction Steps: The process involves the coupling of the ethoxy-methylphenol with trifluoromethoxybenzene through a nucleophilic aromatic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol
  • 5-(4-Ethoxy-2-methylphenyl)-2-methoxynicotinic acid
  • 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine

Uniqueness

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O3/c1-3-21-13-4-5-15(10(2)6-13)11-7-12(20)9-14(8-11)22-16(17,18)19/h4-9,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPQTJJHVGACQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686661
Record name 4'-Ethoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-99-5
Record name 4'-Ethoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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